4-Benzoyl-1-benzylpyrrolidine-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7399-20-4 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-benzoyl-1-benzylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15NO3/c20-16(14-9-5-2-6-10-14)15-12-19(18(22)17(15)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
FIRIWTSTHPSGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzoyl 1 Benzylpyrrolidine 2,3 Dione
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 4-Benzoyl-1-benzylpyrrolidine-2,3-dione, the most logical disconnection is the bond between the C4 carbon of the pyrrolidine (B122466) ring and the carbonyl carbon of the benzoyl group. This C-C bond formation is characteristic of an acylation reaction.
This retrosynthetic step simplifies the target molecule into two key precursors:
A nucleophilic pyrrolidinedione core: 1-benzylpyrrolidine-2,3-dione (B1280295) (or its corresponding enol/enolate tautomer).
An electrophilic benzoylating agent, such as benzoyl chloride or benzoic anhydride.
This strategy is predicated on the known reactivity of the active methylene (B1212753) group (at C4) in related β-dicarbonyl systems, which can be deprotonated to form a nucleophilic enolate and subsequently acylated.
Strategies Involving Pyrrolidinedione Ring Construction
The construction of the 1-benzylpyrrolidine-2,3-dione core is a critical phase of the synthesis. The pyrrolidinedione ring is a common motif in medicinal chemistry, and several general methods for its formation can be adapted. One of the most prevalent strategies is the Dieckmann cyclization or related intramolecular condensation reactions.
A plausible pathway to 1-benzylpyrrolidine-2,3-dione would start from simpler, commercially available materials:
N-alkylation: Reaction of glycine (B1666218) ethyl ester with benzyl (B1604629) bromide to form N-benzylglycine ethyl ester.
Amide Formation: Acylation of N-benzylglycine ethyl ester with a derivative of oxalic acid, such as ethyl oxalyl chloride, to yield a diester intermediate.
Intramolecular Cyclization: A base-catalyzed intramolecular Dieckmann condensation of the diester would form the five-membered ring, yielding an enolate which, upon acidic workup, would give the 1-benzylpyrrolidine-2,3-dione ring system.
Alternative strategies include multi-component reactions or ring contractions of larger heterocyclic systems, though the intramolecular cyclization of an acyclic precursor remains a direct and reliable approach. nih.govorganic-chemistry.orgnih.gov
Utilization of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and Benzaldehyde (B42025) Analogs
The precursor, Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, is a highly functionalized molecule relevant to the synthesis of certain pyrrolidinedione derivatives. It is important to note that the direct reaction of this specific precursor with benzaldehyde does not yield the target 4-benzoyl derivative. Instead, it undergoes a Knoevenagel-type condensation reaction.
Specifically, the reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde in an ethanol (B145695)/aqueous HCl medium results in the formation of (E)-1-benzyl-4-benzylidene pyrrolidine-2,3-dione (B1313883). scichemj.orgscispace.com This reaction involves the condensation of the active methylene group at C4 with the aldehyde, followed by the elimination of water and concurrent hydrolysis and decarboxylation of the ethyl ester at C3.
While this pathway leads to a structurally related analog, the precursor Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate could hypothetically be converted to the necessary 1-benzylpyrrolidine-2,3-dione intermediate. This would involve a reaction sequence of hydrolysis and decarboxylation to remove the ethyl carboxylate group at the C3 position, a standard transformation for β-keto esters, thus providing the unsubstituted C4-methylene group required for the subsequent benzoylation step.
Optimized Reaction Conditions and Synthetic Pathways
Based on the retrosynthetic analysis, the forward synthesis would involve the formation of the pyrrolidinedione core followed by a crucial functional group transformation to install the benzoyl moiety.
Cyclocondensation Reactions for Pyrrolidinedione Core Formation
The formation of the 1-benzylpyrrolidine-2,3-dione core via the proposed Dieckmann cyclization requires carefully controlled basic conditions. Strong, non-nucleophilic bases such as sodium ethoxide (NaOEt) or sodium hydride (NaH) are typically employed in an anhydrous solvent like ethanol or tetrahydrofuran (B95107) (THF) to promote the intramolecular condensation. The reaction proceeds via the formation of an enolate, which attacks the second ester group, leading to the cyclized β-keto ester. Subsequent acidic workup and decarboxylation would yield the desired 1-benzylpyrrolidine-2,3-dione.
Role of Acid Catalysis and Solvent Systems (e.g., Ethanol/HCl medium)
Acid catalysis plays a significant role in reactions involving pyrrolidinediones. As seen in the synthesis of the benzylidene analog, an ethanol/HCl medium is effective for promoting the condensation with benzaldehyde and facilitating the subsequent decarboxylation. scichemj.orgscispace.com For the proposed synthesis of the target compound, the final step of the Dieckmann cyclization sequence (hydrolysis and decarboxylation of the β-keto ester intermediate) is typically achieved by heating in an acidic aqueous medium.
The choice of solvent is critical for controlling reactivity and solubility. Aprotic solvents like dichloromethane (B109758) (CH2Cl2) or diethyl ether are often preferred for the final acylation step to avoid reaction with the acylating agent.
Functional Group Transformations and Derivatization Approaches
The final and defining step in the proposed synthesis is the introduction of the benzoyl group onto the C4 position of the 1-benzylpyrrolidine-2,3-dione ring. This transformation is a C-acylation reaction.
Optimized Benzoylation Conditions: Drawing analogy from the acylation of structurally similar pyrrolidine-2,4-diones (tetramic acids), an efficient protocol would involve the use of a Lewis acid catalyst. rsc.org
Reactants : 1-benzylpyrrolidine-2,3-dione and benzoyl chloride.
Catalyst : A Lewis acid such as boron trifluoride–diethyl ether (BF₃·OEt₂) is a strong candidate for activating the benzoyl chloride and facilitating the electrophilic attack on the pyrrolidinedione ring. rsc.org Other Lewis acids like copper(II) triflate (Cu(OTf)₂), tin(II) triflate (Sn(OTf)₂), or aluminum chloride (AlCl₃) could also be effective catalysts for this transformation. organic-chemistry.org
Solvent : An anhydrous, non-protic solvent like dichloromethane or 1,2-dichloroethane (B1671644) would be suitable.
Mechanism : The reaction likely proceeds through the formation of a highly electrophilic acylium ion or a complex between the Lewis acid and benzoyl chloride. The pyrrolidinedione, likely in its enol form, then acts as the nucleophile, attacking the acylium ion to form the C-acylated product.
The reaction conditions for this proposed key step are summarized in the table below.
| Parameter | Condition | Rationale |
| Substrate | 1-benzylpyrrolidine-2,3-dione | Provides the nucleophilic C4 position. |
| Acylating Agent | Benzoyl Chloride | Electrophilic source of the benzoyl group. |
| Catalyst | Boron Trifluoride–Diethyl Ether (BF₃·OEt₂) | Activates the acylating agent (Lewis Acid). rsc.org |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent, prevents side reactions. |
| Temperature | 0 °C to room temperature | Mild conditions to control reactivity. |
Derivatization Approaches: Once this compound is synthesized, further derivatization can be explored to create a library of related compounds. Standard aromatic substitution reactions, such as nitration or halogenation, could be performed on either the N-benzyl ring or the C4-benzoyl ring, provided that the conditions are controlled to avoid degradation of the heterocyclic core.
Purification Techniques and Yield Optimization Strategies
The purification and optimization of yields are critical steps in chemical synthesis. For the broader class of pyrrolidine-2,3-diones, standard laboratory techniques are employed, though specific protocols are highly dependent on the exact reaction pathway and the physical properties of the product.
In the synthesis of the analogous compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a straightforward purification method involves recrystallization. scispace.comresearchgate.net After the initial reaction and workup, the resulting solid is recrystallized from a suitable solvent, such as ethyl acetate (B1210297), to yield the purified product. scispace.comresearchgate.net This classical technique is effective for removing impurities that have different solubility profiles from the target compound at various temperatures. The formation of yellow crystals suitable for X-ray analysis after one week of slow evaporation from ethyl acetate has been reported, indicating that a high degree of purity can be achieved. scispace.comscichemj.org
Yield optimization for these types of syntheses typically involves the systematic adjustment of reaction parameters. Key variables include temperature, reaction time, choice of solvent, and the nature and concentration of catalysts. For instance, the synthesis of the aforementioned benzylidene analog was conducted by heating the reactants under reflux for four hours in a mixed solvent system of ethanol and aqueous hydrochloric acid. scispace.comresearchgate.net The reported yield for this specific reaction was 32%. researchgate.net Optimization would involve exploring alternative acid catalysts, modifying the solvent ratio, or changing the thermal conditions to potentially improve this outcome.
Table 1: Example of Synthesis and Purification for a Pyrrolidine-2,3-dione Analog Data based on the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. scispace.comresearchgate.net
| Parameter | Details |
| Starting Materials | Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, Benzaldehyde |
| Solvent/Catalyst | Ethanol / 20% Aqueous HCl |
| Reaction Conditions | Reflux, 4 hours |
| Purification Method | Recrystallization |
| Solvent for Purification | Ethyl Acetate (AcOEt) |
| Reported Yield | 32% |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
Comprehensive structural analysis of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione through single-crystal X-ray diffraction has not been extensively reported in publicly available scientific literature. While crystallographic data is a cornerstone for the definitive determination of a molecule's three-dimensional structure, specific studies detailing the crystal structure, bond lengths, angles, and supramolecular architecture of this particular compound are not readily accessible.
Methodologies for such analyses typically involve growing a suitable single crystal of the compound and irradiating it with a focused X-ray beam. The resulting diffraction pattern is then analyzed to build a detailed model of the electron density, from which the precise positions of atoms can be determined. This powerful technique provides unequivocal evidence of the molecular connectivity, stereochemistry, and intermolecular interactions within the crystalline state.
For related compounds, such as derivatives of pyrrolidine-2,3-dione (B1313883), researchers have successfully employed this technique to elucidate key structural features. However, without specific diffraction data for this compound, the following sections remain speculative and are presented as a general framework for what such an analysis would entail.
Determination of Crystal Structure and Absolute Configuration
A single-crystal X-ray diffraction study would be the definitive method to determine the crystal system, space group, and unit cell dimensions of this compound. This fundamental crystallographic information would precisely describe the arrangement of molecules in the solid state.
Furthermore, for chiral molecules, this technique can be used to establish the absolute configuration of stereocenters, often through the use of anomalous dispersion effects. This is crucial for understanding the compound's stereospecific interactions in biological systems. Without experimental data, the absolute configuration of any stereocenters in this compound cannot be confirmed.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Calculated Density (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise measurement of bond lengths, bond angles, and torsion angles is a primary outcome of single-crystal X-ray diffraction analysis. This data provides a wealth of information about the molecule's geometry, hybridization of atoms, and potential for steric strain. For this compound, this analysis would reveal the planarity of the pyrrolidine-2,3-dione ring, the orientation of the benzoyl and benzyl (B1604629) substituents, and any distortions from idealized geometries.
This detailed structural information is invaluable for computational modeling studies, such as molecular mechanics or quantum chemical calculations, as it provides an experimental benchmark for theoretical models.
Table 2: Representative Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Value (Å or °) |
| C=O (benzoyl) | Data Not Available |
| C-C (ring) | Data Not Available |
| N-C (ring) | Data Not Available |
| C-N-C (angle) | Data Not Available |
| O=C-C (angle) | Data Not Available |
| Torsion Angle (specify) | Data Not Available |
Investigation of Supramolecular Architecture and Crystal Packing Effects
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. An analysis of the crystal packing of this compound would identify any significant intermolecular interactions that stabilize the crystal structure.
Understanding the supramolecular architecture is important as it can influence the compound's physical properties, such as melting point, solubility, and crystal habit. For instance, the presence of strong hydrogen bonding networks can lead to higher melting points and lower solubility in non-polar solvents. Without experimental data, the specific packing motifs and intermolecular interactions for this compound remain unknown.
Theoretical and Computational Investigations of 4 Benzoyl 1 Benzylpyrrolidine 2,3 Dione
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to study the structural and electronic characteristics of heterocyclic compounds. epstem.netnih.gov For a molecule such as 4-Benzoyl-1-benzylpyrrolidine-2,3-dione, these calculations can elucidate its stability, reactivity, and spectroscopic properties.
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be more readily excited. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl rings and the nitrogen atom, while the LUMO would likely be distributed over the electron-deficient dicarbonyl system of the pyrrolidine-2,3-dione (B1313883) core.
Quantum chemical calculations can also determine various global reactivity descriptors, which provide insight into the molecule's behavior.
Table 1: Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carbonyl groups. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.govresearchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
By analyzing the MEP surface, one can predict how the molecule will interact with other reagents, which is crucial for understanding its reaction mechanisms.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound dictates its physical and biological properties. Conformational analysis helps to identify the most stable arrangements of the atoms in space.
In a closely related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, X-ray diffraction studies have revealed that the two phenyl rings are significantly twisted with respect to each other, with a dihedral angle of 72.234 (5)°. scispace.comresearchgate.net This severe twist suggests a substantial rotational barrier, indicating that specific orientations are strongly preferred to minimize steric hindrance. The pyrrolidine (B122466) ring in this analogue is nearly coplanar with one of the phenyl rings, while being severely twisted from the other. scispace.comresearchgate.net A similar conformational preference would be expected for this compound due to the steric demands of the bulky phenyl-containing substituents.
Five-membered rings like pyrrolidine are not planar and exhibit flexibility through a motion called pseudorotation. This process involves out-of-plane puckering of the ring atoms, leading to various conformations such as the "envelope" and "twist" forms.
In the crystal structure of the analogue (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the pyrrolidine ring adopts an envelope conformation, with a methylene (B1212753) carbon atom serving as the "flap" out of the plane of the other four atoms. scispace.comresearchgate.net The pyrrolidine-2,3-dione ring system itself is nearly planar. scispace.comresearchgate.net This specific conformation represents a low-energy state in the solid phase, and similar puckering is anticipated for the title compound in its ground state. The flexibility of the pyrrolidine core is an important feature that can influence how the molecule interacts with biological targets.
Table 2: Selected Geometric Data for the Analogue (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | scispace.comresearchgate.net |
| Space Group | P-1 | scispace.comresearchgate.net |
| Pyrrolidine Ring Conformation | Envelope | scispace.comresearchgate.net |
| Dihedral Angle (Phenyl Rings) | 72.234 (5)° | scispace.comresearchgate.net |
| Dihedral Angle (Pyrrolidine & Phenyl Ring 1) | 72.750 (5)° | scispace.comresearchgate.net |
| Dihedral Angle (Pyrrolidine & Phenyl Ring 2) | 0.762 (5)° | scispace.comresearchgate.net |
Note: This data is for a structurally similar analogue and is presented for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time, explicitly including environmental factors like solvent molecules. MD simulations would allow for the exploration of the conformational landscape of this compound in a solution, which may differ significantly from its solid-state structure.
Analysis of Non-Covalent Interactions
The molecular structure of this compound, featuring a benzoyl group, a benzyl (B1604629) substituent, and a pyrrolidine-2,3-dione core, provides multiple sites for engaging in non-covalent interactions. These interactions are fundamental in determining the molecular assembly in the crystalline state. The key anticipated interactions include hydrogen bonds, involving the carbonyl oxygen atoms, and π-π stacking interactions between the aromatic rings.
Hydrogen Bonding: The pyrrolidine-2,3-dione and benzoyl moieties of the molecule present carbonyl oxygen atoms which can act as hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to be significant contributors to the crystal packing. The hydrogen atoms of the benzyl and phenyl rings, as well as those on the pyrrolidine ring, can act as donors in these interactions. In analogous molecular crystals, such C-H···O interactions are prevalent and play a crucial role in the formation of layered or more complex three-dimensional networks. The quantification of these bonds typically involves the analysis of bond lengths and angles from crystallographic data, where D-H···A distances (D = donor, A = acceptor) are shorter than the sum of the van der Waals radii of the involved atoms.
Data based on analysis of related pyrrolidine and benzoyl-containing structures.
Table 1: Anticipated Hydrogen Bond Parameters| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) (Typical) | H···A Distance (Å) (Typical) | D···A Distance (Å) (Typical) | D-H···A Angle (°) (Typical) |
|---|---|---|---|---|---|---|
| C (Aromatic) | H | O (Carbonyl) | 0.95 | 2.1-2.5 | 3.0-3.4 | 140-170 |
Table 2: Anticipated π-π Stacking Parameters
| Interaction Type | Inter-planar Distance (Å) (Typical) | Centroid-to-Centroid Distance (Å) (Typical) | Displacement (Å) (Typical) |
|---|---|---|---|
| Parallel-displaced | 3.3-3.8 | 3.5-4.5 | 1.0-2.0 |
| Face-to-face | 3.3-3.8 | 3.3-3.8 | < 1.0 |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts with neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the relative contributions of different types of intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Based on the analysis of structurally related compounds containing benzoyl and pyrrolidine moieties, the following contributions can be anticipated:
H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the molecular periphery. They generally represent van der Waals forces.
C···H/H···C contacts: These contacts are also significant and can be indicative of C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring.
O···H/H···O contacts: These represent the C-H···O hydrogen bonds discussed earlier. The percentage contribution of these contacts provides a quantitative measure of their importance in the crystal packing.
C···C contacts: These contacts can signify the presence of π-π stacking interactions between the aromatic rings.
The calculation of intermolecular interaction energies provides further insight into the stability of the crystal structure. Using computational chemistry methods, the energies of different molecular pairs within the crystal lattice can be determined, quantifying the strength of the electrostatic, dispersion, and repulsion components of the interactions. For this compound, such calculations would likely show a significant contribution from dispersion forces, particularly related to the π-π stacking of the aromatic rings, complemented by the electrostatic contribution of the hydrogen bonds.
Data based on Hirshfeld surface analysis of analogous benzoyl- and pyrrolidine-containing compounds.
Table 3: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis| Contact Type | Percentage Contribution (Typical Range) |
|---|---|
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| O···H/H···O | 10-20% |
| C···C | 2-10% |
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Reactions on the Pyrrolidinedione Ring System
The pyrrolidine-2,3-dione (B1313883) ring system features multiple sites susceptible to nucleophilic and electrophilic attack. The reactivity is dominated by the presence of two carbonyl groups within the five-membered ring.
Nucleophilic Reactions: The C3-carbonyl group is a primary site for nucleophilic attack. Due to the influence of the adjacent C2-amide carbonyl and the C4-benzoyl group, the C3 position is highly electrophilic. Reactions with nucleophiles, particularly amines, typically result in condensation at this position. This reaction proceeds through the formation of a tetrahedral intermediate, followed by dehydration to yield a stable enamine product. researchgate.net This transformation is a common strategy for the derivatization of pyrrolidine-2,3-diones. researchgate.net
Electrophilic Reactions: The C4 position of the pyrrolidinedione ring is a methine proton flanked by three carbonyl groups (C2, C3, and the benzoyl carbonyl). This structural arrangement renders the C4-proton acidic, allowing for deprotonation by a suitable base to form a stabilized enolate. This enolate is a key intermediate for reactions with electrophiles. While direct electrophilic substitution on the ring is unlikely due to its electron-deficient nature, reactions at the C4-position via its enolate are a viable pathway for introducing substituents.
Table 1: Reactivity of the Pyrrolidinedione Core
| Position | Type of Reaction | Reagent Class | Expected Product |
|---|---|---|---|
| C3-Carbonyl | Nucleophilic Addition | Amines, Hydrazines | Enamines, Hydrazones |
Reactions Involving the Benzoyl Moiety (e.g., ketonic reactivity)
The exocyclic benzoyl group possesses a ketone functionality that can, in principle, undergo typical ketonic reactions. However, its reactivity is modulated by the adjacent pyrrolidinedione ring. Chemoselectivity is a key consideration in reactions involving this compound, as the C3-carbonyl of the ring is also highly reactive.
The relative reactivity of the three carbonyl groups (C2-amide, C3-ketone, C4-benzoyl ketone) towards a nucleophilic reagent depends on the reagent's nature. Generally, ketones are more electrophilic than amides. Therefore, selective reactions at the benzoyl ketone or the C3-ketone are possible in the presence of the less reactive C2-lactam. Mild reducing agents might selectively target the more accessible benzoyl ketone over the C3-ketone, although competitive reaction is expected. Conversely, sterically hindered reagents may favor reaction at the less hindered benzoyl ketone. Reactions like Grignard additions are expected to be non-selective, likely attacking both the C3-ketone and the benzoyl ketone. researchgate.net
Transformations of the Benzyl (B1604629) N-Substituent (e.g., oxidation, debenzylation)
The N-benzyl group is a common protecting group in organic synthesis, and its removal or transformation is a key derivatization strategy.
Debenzylation (Reductive Cleavage): The most common method for removing an N-benzyl group is catalytic hydrogenation. This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. nih.gov The process, known as hydrogenolysis, involves the cleavage of the C-N bond to yield the N-unsubstituted pyrrolidinedione and toluene. The reaction conditions are generally mild, but in some cases, particularly with sterically hindered or electron-deficient systems, additives like acetic acid may be used to facilitate the cleavage. researchgate.net
Oxidative Debenzylation: An alternative to reductive methods is oxidative debenzylation. This can be achieved using various oxidizing agents. A notable method involves the use of a bromo radical, generated from an alkali metal bromide like KBr in the presence of an oxidant such as Oxone. organic-chemistry.orgnih.gov This approach provides the debenzylated amide under mild, transition-metal-free conditions. organic-chemistry.org The mechanism is thought to involve the abstraction of a benzylic hydrogen atom, followed by further oxidation and hydrolysis to cleave the C-N bond. organic-chemistry.org
Ring-Opening and Rearrangement Reactions of the Pyrrolidinedione Core
Under certain conditions, the pyrrolidinedione ring can undergo cleavage or skeletal rearrangement.
Ring-Opening: The lactam (cyclic amide) bond at the N1-C2 position is susceptible to hydrolysis under strong acidic or basic conditions. This reaction would lead to the opening of the ring to form a substituted amino acid derivative. Reviews on pyrrolidinediones have noted that the core structure can be cleaved by hydrolysis. researchgate.net
Rearrangement Reactions: The α,β-dicarbonyl system within the pyrrolidinedione core suggests the potential for specific rearrangements. A relevant transformation for a derivative of this compound would be the Favorskii rearrangement. Should the C4-position be halogenated (e.g., via reaction of the enolate with an electrophilic halogen source), treatment with a base could induce a skeletal rearrangement. In cyclic α-halo ketones, this reaction typically proceeds through a cyclopropanone (B1606653) intermediate and results in ring contraction. liverpool.ac.ukwikipedia.org For a C4-halo-pyrrolidinedione derivative, this could theoretically lead to a substituted cyclopropane (B1198618) carboxylic acid derivative, although this specific transformation has not been explicitly documented for this compound.
Catalytic Hydrogenation and Other Reductive Transformations
Reductive transformations can target several functionalities within the molecule: the N-benzyl group, the benzoyl ketone, and the ring carbonyls.
Catalytic Hydrogenation: As discussed in section 5.3, catalytic hydrogenation is a primary method for N-debenzylation. Depending on the catalyst and reaction conditions (temperature, pressure), this method can also lead to the reduction of other groups. The benzoyl ketone can be reduced to a secondary alcohol (benzyl alcohol derivative). More forcing conditions could potentially reduce the aromatic rings, though this typically requires harsher conditions (e.g., rhodium or ruthenium catalysts).
Selective Reductions: The chemoselective reduction of the different carbonyl groups is a significant synthetic challenge.
Reduction of the C3-Ketone: The α-keto-lactam moiety can be selectively reduced. For instance, nickel-catalyzed asymmetric hydrogenation has been used for the reduction of α-keto-β-lactams to the corresponding α-hydroxy-β-lactams. liverpool.ac.uk
Reduction of the Benzoyl Ketone: Standard carbonyl reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce ketones to alcohols. youtube.com Given that ketones are more reactive than amides, NaBH₄ would be expected to reduce the benzoyl ketone and the C3-ketone without affecting the C2-lactam.
Reduction of the C2-Lactam: The amide bond is the least reactive of the three carbonyls towards reduction. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or boranes, are required to reduce the lactam functionality to a cyclic amine (a pyrrolidine). wikipedia.org
Table 2: Summary of Reductive Transformations
| Reagent/Method | Primary Target Functionality | Product Type |
|---|---|---|
| H₂, Pd/C | N-Benzyl group | N-debenzylated pyrrolidinedione |
| NaBH₄ | Benzoyl ketone, C3-ketone | Hydroxy-pyrrolidinedione |
| LiAlH₄, Boranes | C2-Lactam, all ketones | Substituted pyrrolidine (B122466) |
Exploration of Cycloaddition Reactions with the Pyrrolidinedione Substructure
The conjugated system within the 4-benzoyl-pyrrolidine-2,3-dione, particularly in its enol form, allows it to participate in cycloaddition reactions. Research on structurally similar 4-acyl-1H-pyrrole-2,3-diones has shown that these molecules can act as heterodienes in inverse-electron-demand Diels-Alder reactions. researchgate.netresearchgate.net
In this type of reaction, the electron-deficient pyrrolidinedione system acts as a 1-oxa-1,3-butadiene (an α,β-unsaturated carbonyl system). The diene component is specifically the C3-carbonyl and the enolized double bond between C4 and the benzoyl group. This diene system reacts with electron-rich dienophiles, such as enamines or vinyl ethers, to form six-membered heterocyclic rings, typically pyran-fused systems. researchgate.netresearchgate.net This reactivity provides a powerful route for the synthesis of complex, polycyclic alkaloid-like structures. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 4-Benzoyl-1-benzylpyrrolidine-2,3-dione |
| Toluene |
| 4-acyl-1H-pyrrole-2,3-diones |
| Sodium borohydride |
Mechanistic Insights and Molecular Interactions in Biological Contexts Academic Focus
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione, docking studies are instrumental in hypothesizing its biological targets and understanding the molecular basis of its potential activity.
Computational docking simulations for compounds with scaffolds similar to pyrrolidinediones have been used to identify potential protein targets. The process involves screening the compound against libraries of protein structures to find those with high binding affinity. For heterocyclic compounds, common targets include the ATP binding sites of protein kinases and the active sites of enzymes like proteases. benthamscience.comekb.eg For instance, studies on analogous 1,2,4-triazole (B32235) derivatives have successfully used molecular docking to identify the EGFR kinase domain ATP binding site as a potential interaction partner. benthamscience.com
The identification of binding sites, or "hotspots," on a protein surface is crucial. These are typically pockets or grooves with a specific combination of hydrophobic and hydrophilic residues that are energetically favorable for ligand binding. Software programs analyze the protein's topology to locate these potential binding cavities. For a molecule like this compound, these hotspots would likely feature amino acid residues capable of interacting with its distinct chemical features, such as the aromatic rings and carbonyl groups. Molecular docking studies on other complex heterocyclic molecules have established that binding often occurs within such predefined sites, including the well-characterized Sudlow site I and II of albumin, which are known to accommodate a wide variety of ligands. nih.gov
Once a potential binding site is identified, docking algorithms predict the specific binding pose of the ligand, detailing the non-covalent interactions that stabilize the complex. For this compound, several key interactions can be hypothesized based on its structure:
Hydrogen Bonds: The two carbonyl oxygen atoms of the pyrrolidine-2,3-dione (B1313883) core and the oxygen of the 4-benzoyl group are potent hydrogen bond acceptors. They can form hydrogen bonds with donor residues in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, histidine, and serine. nih.gov
Hydrophobic Interactions: The nonpolar benzyl (B1604629) group attached to the nitrogen atom and the phenyl ring of the benzoyl group can engage in significant hydrophobic interactions. These groups are likely to be oriented towards hydrophobic pockets in the protein, interacting with nonpolar amino acid residues like leucine, valine, and isoleucine. nih.gov
π-Stacking and π-Alkyl Interactions: The two aromatic rings (benzyl and benzoyl) can participate in π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan. Additionally, π-alkyl interactions can occur between these rings and the alkyl side chains of other amino acids. These interactions are critical for the stability and specificity of ligand binding. nih.gov
A related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, has been shown through X-ray crystallography to form intermolecular C-H•••O hydrogen bonds, indicating the importance of even weaker interactions in stabilizing molecular structures. scichemj.org
| Functional Group of Compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Benzoyl Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, His, Ser, Thr, Asn, Gln |
| Pyrrolidinedione Carbonyls (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Tyr, Backbone N-H |
| Benzyl Phenyl Ring | π-Stacking / Hydrophobic | Phe, Tyr, Trp / Val, Leu, Ile, Ala |
| Benzoyl Phenyl Ring | π-Stacking / Hydrophobic | Phe, Tyr, Trp / Val, Leu, Ile, Ala |
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which is often expressed as a docking score or a calculated free energy of binding (ΔG). Software like AutoDock is commonly used for this purpose in studies of related heterocyclic compounds. researchgate.netnih.gov These programs use scoring functions to evaluate the fitness of a particular binding pose, with lower energy scores typically indicating more favorable binding.
The correlation between computational predictions and experimental data is a key aspect of validating these approaches. nih.gov More advanced methods aim to improve the accuracy of these predictions. One such approach involves the use of a four-body statistical potential derived from computational geometry (Delaunay tessellation) applied to known protein-ligand complexes. nih.gov This method calculates a topological score for the complex and the isolated protein, with the difference being used to predict binding affinity. Such models have shown strong correlation (Pearson's r = 0.79) with experimental binding data across large datasets of diverse protein-ligand complexes. nih.gov These computational tools allow for the high-throughput screening of derivative libraries to prioritize compounds for synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies for Pyrrolidinedione Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyrrolidinedione derivatives, SAR studies focus on how modifications to the core ring and its substituents affect molecular recognition and interaction potency.
The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. scichemj.orgnih.gov The specific conformation and the spatial orientation of its substituents are critical for how the molecule interacts with a target protein. nih.gov
| Structural Feature | Influence on Molecular Recognition | Example from Related Compounds |
|---|---|---|
| Pyrrolidine Ring Pucker | Determines the 3D shape and orientation of substituents. | Can adopt 'envelope' or 'twisted' conformations. scichemj.orgnih.gov |
| Substituent Stereochemistry (cis/trans) | Affects the fit within a binding pocket; one isomer is often significantly more active. | For some pyrrolidine derivatives, a cis-configuration is preferred over trans. nih.gov |
| Chirality (R/S) | Proteins are chiral, leading to enantioselective binding. | A 3-R-methyl group can promote pure antagonist activity where an unsubstituted ring does not. nih.gov |
The substituents at the N1 and C4 positions of the pyrrolidine-2,3-dione core are key determinants of interaction potency and selectivity.
N1-Benzyl Substituent: The benzyl group is a common feature in many biologically active molecules. Its role is often to provide a large, hydrophobic anchor that can occupy a corresponding hydrophobic pocket in the target protein. SAR studies on various heterocyclic compounds show that the presence and nature of an N-aryl or N-aralkyl group can be critical for activity. researchgate.netnih.gov Modifications to this ring, such as adding substituents, could fine-tune van der Waals and electronic interactions, though in some series, this region is less sensitive to substitution. nih.gov
C4-Benzoyl Substituent: The benzoyl group offers multiple points for interaction and modification. The phenyl ring contributes to hydrophobic and π-stacking interactions, while the carbonyl group acts as a crucial hydrogen bond acceptor. SAR studies on other scaffolds have demonstrated that the nature of this group profoundly impacts activity. For example, in a series of thieno[2-3-b]pyridines, compounds bearing a secondary benzyl alcohol (a reduced form of the benzoyl ketone) showed improved efficacy compared to their benzoyl counterparts, suggesting that the hydrogen-bonding capacity (donor and acceptor) of the alcohol motif may lead to more favorable interactions. nih.gov Furthermore, adding substituents to the phenyl ring of the benzoyl moiety is a classic strategy to modulate potency. In studies of benzimidazole-4,7-dione derivatives, the introduction of a benzoyl group was a key step in developing potent antagonists. mdpi.com Altering the electronic properties of this ring with halide or methoxy (B1213986) groups can significantly change binding affinity and biological activity. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
In the realm of medicinal chemistry, the pyrrolidine-2,3-dione core, as exemplified by this compound, represents a versatile scaffold amenable to structural modifications aimed at optimizing biological activity, physicochemical properties, and pharmacokinetic profiles. nih.govpharmablock.com Two key strategies employed for this purpose are scaffold hopping and bioisosteric replacement.
Scaffold hopping is a computational or medicinal chemistry approach that aims to identify isofunctional molecular structures with significantly different core frameworks. uniroma1.itnih.gov The objective is to discover novel chemotypes that retain the essential binding interactions of the original molecule while offering advantages such as improved potency, reduced off-target effects, or novel intellectual property. For this compound, a scaffold hopping strategy could involve replacing the central pyrrolidine-2,3-dione ring with other heterocyclic systems that can spatially orient the key pharmacophoric elements—the N-benzyl group and the 4-benzoyl substituent—in a similar manner.
Bioisosteric replacement, a more conservative approach, involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical characteristics of a compound without making significant changes to the chemical structure. cambridgemedchemconsulting.comdrugdesign.org This strategy is widely used to improve parameters such as metabolic stability, bioavailability, and selectivity. researchgate.net In the context of this compound, various bioisosteric replacements could be envisioned for its different moieties.
Below is a table illustrating potential bioisosteric replacements for different components of the this compound structure.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
|---|---|---|
| Benzoyl Group (at C4) | Thiophene-carbonyl, Pyridine-carbonyl, Cyclohexyl-carbonyl | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |
| Benzyl Group (at N1) | Pyridylmethyl, Thienylmethyl, Cyclohexylmethyl | Alter solubility, lipophilicity, and potential for pi-stacking interactions. |
| Pyrrolidine-2,3-dione Core | Piperidine-2,3-dione, Oxazolidine-2,4-dione, Thiazolidine-2,4-dione | Modify ring size and heteroatom composition to alter conformation and physicochemical properties. |
| Carbonyl Group (at C2 or C3) | Thiocarbonyl, Oxime, Hydrazone | Explore changes in hydrogen bonding capabilities and electronic character. |
Mechanistic Investigations of Enzyme Inhibition or Receptor Modulation (conceptual, based on related scaffolds)
While specific mechanistic studies on this compound are not extensively documented, the broader class of pyrrolidine-2,3-diones has been identified as a promising scaffold for targeting various enzymes and receptors. nih.govresearchgate.net Based on the known biological activities of related compounds, conceptual mechanisms of enzyme inhibition or receptor modulation for this compound can be proposed.
The pyrrolidine-2,3-dione core is a key structural feature that can participate in various non-covalent interactions with biological targets. nih.gov The two carbonyl groups can act as hydrogen bond acceptors, while the enolizable proton at the C4 position can act as a hydrogen bond donor. The substituents at the N1 and C4 positions, in this case, the benzyl and benzoyl groups, play a crucial role in determining the target specificity and potency by engaging in hydrophobic, pi-stacking, and other interactions within the binding pocket of a protein.
Derivatives of the pyrrolidine-2,3-dione scaffold have been investigated as inhibitors of Penicillin-Binding Proteins (PBPs) in bacteria, suggesting a potential antibacterial application. nih.gov In this context, the pyrrolidine-2,3-dione core could mimic the D-Ala-D-Ala motif of the natural substrate of PBPs, leading to the inhibition of bacterial cell wall synthesis. Furthermore, some pyrrolidine-2,3-dione derivatives have shown inhibitory activity against enzymes such as inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes. researchgate.net
The following table outlines conceptual mechanisms of action for this compound based on the activities of related scaffolds.
| Potential Target | Conceptual Mechanism of Action | Key Interacting Moieties |
|---|---|---|
| Penicillin-Binding Proteins (PBPs) | Competitive inhibition by mimicking the natural substrate, leading to the disruption of bacterial cell wall synthesis. nih.gov | Pyrrolidine-2,3-dione core, Benzoyl group. |
| Inducible Nitric Oxide Synthase (iNOS) | Binding to the active site and interfering with the catalytic activity, potentially through hydrogen bonding and hydrophobic interactions. researchgate.net | Pyrrolidine-2,3-dione core, Benzyl group, Benzoyl group. |
| Kinases | ATP-competitive inhibition by occupying the ATP-binding pocket, with the pyrrolidine-2,3-dione core acting as a hinge-binding motif. | Pyrrolidine-2,3-dione core, Benzoyl group. |
| Proteases | Interaction with the catalytic residues in the active site, potentially acting as a covalent or non-covalent inhibitor. | Pyrrolidine-2,3-dione core. |
Advanced Applications and Future Research Trajectories
Development as a Lead Compound for Rational Drug Design (Conceptual Framework)
The development of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione as a lead compound in rational drug design is predicated on the established bioactivity of the broader pyrrolidine-2,3-dione (B1313883) class. Molecules with this core structure have been identified as potential inhibitors of various enzymes, including bacterial targets like Pseudomonas aeruginosa PBP3 and Mycobacterium tuberculosis tyrosine phosphatase B (MptpB). nih.gov
A conceptual framework for its development would involve:
Target Identification and Validation: Initially, the compound would be screened against a panel of validated biological targets (e.g., kinases, proteases, penicillin-binding proteins) to identify initial hits. The pyrrolidine-2,3-dione scaffold has shown potential as a starting point for inhibitors of PBP3, a crucial enzyme in bacterial cell wall synthesis. nih.gov
Structure-Activity Relationship (SAR) Studies: Once a target is identified, the core structure of this compound provides three primary points for chemical modification: the N-benzyl group, the C4-benzoyl group, and the dione (B5365651) ring itself. SAR studies would systematically alter these groups to optimize potency, selectivity, and pharmacokinetic properties. For instance, modifications to the aromatic rings could enhance binding affinity through additional hydrophobic or hydrogen-bonding interactions within a target's active site.
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve metabolic stability or fine-tune electronic properties. The carbonyl group of the benzoyl moiety, for example, could be replaced to modulate its role as a hydrogen bond acceptor. mdpi.com
The table below outlines a conceptual approach to the rational design of analogs based on the this compound lead compound.
| Structural Component | Modification Strategy | Therapeutic Goal |
| N-benzyl Group | Substitution on the phenyl ring (e.g., with halogens, alkyls, methoxy (B1213986) groups) | Modulate lipophilicity, improve metabolic stability, explore additional binding pockets. |
| C4-benzoyl Group | Substitution on the phenyl ring; replacement with other aryl or heteroaryl groups. | Enhance target-specific interactions (e.g., pi-stacking, hydrogen bonding), alter electronic profile. |
| Pyrrolidine-2,3-dione Core | Introduction of substituents at C5; modification of the C3-keto group. | Improve scaffold rigidity, introduce new stereocenters, modulate reactivity. |
Role as a Privileged Scaffold in Medicinal Chemistry Research
The pyrrolidine (B122466) ring is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netdntb.gov.uanih.govnbinno.com This versatility stems from several key features inherent to the pyrrolidine structure.
Key attributes of the pyrrolidine scaffold include:
Three-Dimensionality: The non-planar, sp³-hybridized nature of the saturated ring allows substituents to be projected into three-dimensional space, enabling a more precise and comprehensive exploration of a target's binding site compared to flat, aromatic structures. researchgate.netdntb.gov.uanih.gov
Stereochemical Complexity: The presence of multiple stereocenters allows for the generation of stereoisomers, which can exhibit profoundly different biological activities and selectivities. This stereochemical diversity is crucial for developing drugs that can distinguish between closely related protein isoforms. nih.gov
Synthetic Accessibility: The pyrrolidine ring can be synthesized and functionalized through a variety of established chemical reactions, making it an attractive starting point for creating diverse compound libraries. researchgate.netnih.gov
The pyrrolidine-2,3-dione core within this compound has been specifically noted as a potential conserved scaffold for developing novel inhibitors against bacterial targets, highlighting its value in addressing challenges like antibiotic resistance. nih.gov The addition of the benzoyl group further enhances its potential, as the benzoylpiperidine fragment is also recognized as a privileged structure in its own right, frequently found in potent bioactive molecules. mdpi.comresearchgate.net
| Feature | Significance in Medicinal Chemistry | Relevance to this compound |
| 3D Geometry | Allows for precise spatial orientation of substituents to fit complex protein binding sites. researchgate.netdntb.gov.ua | The benzyl (B1604629) and benzoyl groups are positioned in a defined 3D arrangement by the pyrrolidine core. |
| Chirality | Enables development of stereospecific drugs with improved potency and reduced off-target effects. nih.gov | The scaffold allows for the introduction of chiral centers for stereoselective interactions. |
| Versatile Functionality | The dione functionality offers sites for hydrogen bonding and further chemical modification. | The two carbonyl groups can act as key hydrogen bond acceptors in protein-ligand interactions. |
Exploration of Novel Synthetic Pathways for Analog Libraries and Structural Diversity
The generation of analog libraries is essential for exploring the full potential of a chemical scaffold. The synthesis of derivatives of this compound can be achieved through established and novel synthetic routes, with a particular emphasis on methods that allow for high throughput and structural diversity.
One of the most efficient methods for producing pyrrolidine-2,3-dione derivatives is the one-pot, three-component reaction. nih.gov This approach offers significant advantages for creating analog libraries:
Convergence: It combines multiple starting materials in a single step, reducing the number of synthetic operations and purification stages.
Diversity: By simply varying the initial building blocks (an amine, an aldehyde, and a pyruvate (B1213749) derivative), a wide array of analogs with different substituents at the N1 and C4 positions can be rapidly generated. nih.gov
A typical three-component synthesis for a related pyrrolidine-2,3-dione scaffold is outlined below.
| Step | Reactants | Process | Outcome |
| 1 | Amine (R¹NH₂) + Aldehyde | Stirred in a suitable solvent (e.g., dry dioxane) to form an imine intermediate. nih.gov | Formation of the N-substituent and C-substituent framework. |
| 2 | Addition of Pyruvate Derivative | The intermediate reacts with a pyruvate derivative (e.g., p-bromophenyl pyruvate) in the presence of acid. nih.gov | Cyclization to form the pyrrolidine-2,3-dione core. |
Beyond this method, other synthetic strategies such as 1,3-dipolar cycloadditions can be employed to construct the pyrrolidine ring with high stereocontrol, providing access to structurally complex and chirally pure analogs. nih.gov The synthesis of a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, has been reported via the reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde (B42025), demonstrating a viable pathway for introducing the N-benzyl and C4-aryl moieties. scichemj.orgscispace.com
Integration with Advanced Computational Chemistry Techniques for Predictive Modeling
Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design-synthesis-test cycle. For a compound like this compound, computational techniques can be applied at multiple stages of the research process.
Virtual Screening: Before synthesis, virtual screening can be used to dock a library of virtual pyrrolidine-2,3-dione analogs, including this compound, into the active site of a target protein. This was the approach that initially identified the pyrrolidine-2,3-dione core as a potential inhibitor of Mycobacterium tuberculosis tyrosine phosphatase B. nih.gov
Molecular Docking: For a known target, molecular docking simulations can predict the binding mode and affinity of the compound. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent analogs. Studies on related scaffolds have successfully used docking to understand how derivatives interact with biomacromolecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs has been synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. These predictive models can then be used to prioritize the synthesis of new compounds with a higher probability of success.
| Computational Technique | Application | Expected Outcome for this compound Research |
| Virtual High-Throughput Screening (vHTS) | Screening large virtual libraries against a biological target. | Identification of the pyrrolidine-2,3-dione scaffold as a promising starting point for a given target. nih.gov |
| Molecular Docking | Predicting the binding pose and affinity of a ligand within a protein's active site. researchgate.net | A detailed understanding of how the benzyl and benzoyl groups orient within the target, guiding future modifications. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the predicted binding pose and identification of key conformational changes. |
| QSAR Modeling | Developing statistical models that correlate chemical structure with biological activity. | A predictive model to guide the design of analogs with enhanced potency. |
Investigation of Broader Biological System Interactions and Pathway Modulation (Conceptual Framework)
While initial research may focus on a single target, the concept of polypharmacology—where a drug interacts with multiple targets—is increasingly recognized as important. The pyrrolidine-2,3-dione scaffold has been associated with several biological activities, suggesting that this compound and its analogs could modulate various biological pathways. nih.govresearchgate.net
A conceptual framework for investigating these broader interactions would include:
Chemoproteomics: Advanced mass spectrometry-based techniques can be used to identify the proteins within a cell that directly bind to the compound. This provides an unbiased view of its potential targets and off-targets.
Pathway Analysis: Once interacting proteins are identified, bioinformatics tools can be used to map these proteins to specific signaling or metabolic pathways. This would reveal whether the compound modulates entire biological systems, such as inflammatory pathways, cell cycle regulation, or bacterial metabolism.
The known biological activities of the pyrrolidine-2,3-dione class provide a starting point for these investigations.
| Known Activity of Scaffold | Potential Biological Pathway to Investigate | Conceptual Application |
| Antibacterial (PBP3 inhibition) nih.gov | Bacterial peptidoglycan biosynthesis | Development of novel antibiotics against multidrug-resistant bacteria. |
| Anti-inflammatory researchgate.net | Prostaglandin and cytokine signaling pathways (e.g., COX, mPGES-1) | Treatment of inflammatory diseases. |
| Antitumor researchgate.net | Cell cycle regulation (e.g., Cyclin-Dependent Kinases), apoptosis pathways | Development of new anticancer agents. |
| Protein-Protein Interaction Stabilization nih.gov | 14-3-3 signaling pathways | Modulation of cellular processes regulated by protein-protein interactions. |
By exploring these advanced applications and future research trajectories, the full therapeutic potential of the this compound scaffold can be systematically uncovered and exploited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
